![molecular formula C15H17N3 B095797 Anatalline CAS No. 18793-19-6](/img/structure/B95797.png)
Anatalline
Overview
Description
Anatalline is a citraconoyl group . It is a compound with the molecular formula C15H17N3 . It is also known as 3,3’- (2,4-Piperidinediyl)dipyridine .
Synthesis Analysis
The synthesis of Anatalline is closely related to the growth status of the tobacco plant . It is synthesized in the roots of the tobacco plant and then transported to the leaves . The contents of alkaloid metabolites such as Anatalline were found to be significantly higher in tobacco roots than in leaves and stems at the seedling stage .Molecular Structure Analysis
Anatalline has a molecular weight of 239.32 and an exact mass of 239.14200 . It has a simple structure with an average mass of 239.316 Da and a monoisotopic mass of 239.142242 Da .Physical And Chemical Properties Analysis
Anatalline is a crystalline solid . It has a melting point of 244-252°C . Other physical and chemical properties of Anatalline are not well-documented.Scientific Research Applications
Anatalline (2,4-di(3-pyridyl)piperidine) accumulation is induced by methyl jasmonate in Nicotiana tabacum cv. BY-2 cell cultures. Anatalline is one of the most abundant alkaloids in these cultures and exists in two isomeric forms. Structural analysis of anatalline and its stereoisomer was confirmed by MS and NMR spectral data (Häkkinen et al., 2004).
A study conducted in 1968 isolated a new alkaloid from the roots of Nicotiana tabacum, confirmed as 2,4-di(3-pyridyl)piperidine (anatalline). The chemical structure was identified through various spectroscopic methods, and its biosynthetic route was suggested to be similar to that of anatabine (Kisaki et al., 1968).
Research on anabasine biosynthesis in tobacco hairy roots expressing a plant lysine decarboxylase gene found that feeding labeled 15N-L-lysine greatly enhanced anabasine levels, but no considerable incorporation of 15N into other tobacco alkaloids such as nicotine, anatabine, and anatalline was detected. This study provides insights into the biosynthetic pathways of tobacco alkaloids (Bunsupa et al., 2014).
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(2-pyridin-3-ylpiperidin-4-yl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3/c1-3-13(10-16-6-1)12-5-8-18-15(9-12)14-4-2-7-17-11-14/h1-4,6-7,10-12,15,18H,5,8-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COWQBMIVVHLMNO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(CC1C2=CN=CC=C2)C3=CN=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60332132 | |
Record name | Anatalline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60332132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Anatalline | |
CAS RN |
18793-19-6 | |
Record name | Anatalline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60332132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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